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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted

on AMG-208, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor

tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects

of cancer, including cell proliferation, survival, migration, and invasion.[1][2] AMG-208 has been

investigated for its potential as an antineoplastic agent in various tumor models that

overexpress c-Met.[3][4]

Core Mechanism of Action
AMG-208 functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur

d'Origine Nantais), another related receptor tyrosine kinase.[5] It competitively inhibits the

tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand,

Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from

receptor overexpression, gene amplification, or mutations.[3][4] This inhibition prevents the

downstream signaling cascades responsible for tumor cell growth and survival.[3]

HGF/c-Met Signaling Pathway and AMG-208 Inhibition
The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of

intervention for AMG-208. Upon HGF binding, c-Met dimerizes and autophosphorylates,

creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK

and PI3K/AKT, promoting cell proliferation and survival. AMG-208 blocks the initial

autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
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Caption: AMG-208 inhibits the HGF/c-Met signaling pathway.
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In Vitro Efficacy
Preclinical in vitro studies have demonstrated the potent inhibitory activity of AMG-208 against

c-Met kinase. These assays are crucial for determining the direct biochemical potency and the

cellular effects of the compound.

Quantitative In Vitro Data
Assay Type

Target/Cell
Line

Parameter Value Reference

Cell-Free Kinase

Assay
c-Met IC50 9 nM [5]

Cell-Free Kinase

Assay
Wild-type MET IC50 5.2 nM [1]

Cell-Free Kinase

Assay
VEGF-R2 IC50 112 nM [1]

Cell-Based

Phosphorylation

Assay

PC3 cells

(Prostate

Cancer)

IC50 46 nM [5]

Experimental Protocols: In Vitro Assays
1. Cell-Free Kinase Assay:

Objective: To determine the direct inhibitory effect of AMG-208 on the enzymatic activity of

the isolated c-Met kinase domain.

Methodology:

Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a

specific peptide substrate and ATP.

A serial dilution of AMG-208 is added to the reaction wells.

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined

period at a controlled temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified,

typically using a luminescence-based or fluorescence-based detection method.

The IC50 value, the concentration of AMG-208 required to inhibit 50% of the kinase

activity, is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based c-Met Phosphorylation Assay:

Objective: To assess the ability of AMG-208 to inhibit HGF-induced c-Met phosphorylation in

a cellular context.

Methodology:

PC3 cells, which endogenously express c-Met, are cultured to sub-confluency.

Cells are serum-starved for a period to reduce basal receptor activation.

The cells are pre-incubated with varying concentrations of AMG-208 for a specified time.

c-Met activation is stimulated by the addition of HGF.

Following stimulation, cells are lysed, and protein concentrations are determined.

The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay

technique, such as ELISA or Western blot.

The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to

total c-Met across the AMG-208 concentration range.

Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential

and pharmacokinetic properties of a drug candidate. AMG-208 has been shown to suppress

proliferation and induce apoptosis in human tumor xenograft models.[1][6]

Quantitative In Vivo Data (Pharmacokinetics in Rats)
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Animal Model
Dose &
Administration

Parameter Value Reference

Male Sprague-

Dawley Rats
0.5 mg/kg i.v. Clearance (Cl) 0.37 L/h/kg [5]

Male Sprague-

Dawley Rats
0.5 mg/kg i.v.

Volume of

Distribution (Vss)
0.38 L/kg [5]

Male Sprague-

Dawley Rats
0.5 mg/kg i.v. Half-life (T1/2) 1 hour [5]

Male Sprague-

Dawley Rats
2 mg/kg p.o. AUC0→∞ 2517 ng·h/mL [5]

Male Sprague-

Dawley Rats
2 mg/kg p.o. Bioavailability (F) 43% [5]

Experimental Protocols: In Vivo Studies
1. Tumor Xenograft Model:

Objective: To evaluate the anti-tumor activity of AMG-208 in a living organism.

Methodology:

Immunocompromised mice are subcutaneously or orthotopically implanted with human

tumor cells that overexpress c-Met.

Tumors are allowed to grow to a palpable, measurable size.

Animals are randomized into vehicle control and treatment groups.

AMG-208 is administered orally at various dose levels and schedules.

Tumor volume is measured regularly using calipers throughout the study.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis

(e.g., levels of phosphorylated c-Met).
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The efficacy is determined by comparing the tumor growth inhibition in the treated groups

versus the control group.

2. Pharmacokinetic (PK) Study:

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)

profile of AMG-208.

Methodology:

A defined dose of AMG-208 is administered to animals (e.g., rats) via intravenous (i.v.)

and oral (p.o.) routes.

Blood samples are collected at predetermined time points after dosing.

Plasma is separated from the blood samples.

The concentration of AMG-208 in the plasma is quantified using a validated analytical

method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral

bioavailability, are calculated from the plasma concentration-time data.

Experimental Workflow: In Vivo Xenograft Study
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Caption: Workflow for a typical in vivo tumor xenograft study.

Metabolism and Cytochrome P450 Inhibition
Understanding the metabolic fate and potential for drug-drug interactions is a critical

component of preclinical evaluation. Studies with liver microsomes have provided initial insights

into AMG-208's metabolism and its effect on key drug-metabolizing enzymes.
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Quantitative Metabolism Data
System Enzyme Parameter Value Condition Reference

Human Liver

Microsomes
CYP3A4 IC50 32 µM

Without pre-

incubation
[5]

Human Liver

Microsomes
CYP3A4 IC50 4.1 µM

With 30 min

pre-

incubation

[5]

Incubation of AMG-208 with rat and human liver microsomes in the presence of NADPH

resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore,

AMG-208 demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in

the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]

Summary
The preclinical data for AMG-208 characterize it as a potent and selective inhibitor of c-Met and

RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and

demonstrates anti-tumor activity in vivo. Pharmacokinetic studies in rats show good oral

bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to

consider in clinical development. Collectively, these preclinical findings provided a strong

rationale for advancing AMG-208 into clinical trials for patients with advanced solid tumors.[1]

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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